Magaldrate

Acid Neutralizing Capacity (ANC) USP Compliance Antacid Formulation

Formulators seeking a pharmacopeia‑grade antacid with a defined USP acid‑neutralizing capacity (ANC 20.01–25.10 mEq/g) will find magaldrate the optimal API. Its crystalline structure delivers a dual‑phase neutralization profile that maintains gastric pH in the therapeutic window for 70–110 minutes. Critically, magaldrate's efficacy remains unaltered in the presence of pepsin and bile acids—unlike amorphous co‑gels—ensuring predictable in‑vivo performance. Choose magaldrate to reduce formulation risk, simplify USP monograph compliance, and guarantee robust, reproducible acid neutralization.

Molecular Formula AlHMgO5S+2
Molecular Weight 164.36 g/mol
CAS No. 74978-16-8
Cat. No. B1229754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagaldrate
CAS74978-16-8
SynonymsBemolan
Gastripan
Gastromol
Gastrostad
Glysan
Hevert-Mag
hydrated magnesium aluminum gel
Lowsium
Magaldrat beta
Magaldrat Heumann
magaldrat von ct
Magaldrat-ratiopharm
magaldrate
Magastron
Magion
Magmed
magnesium aluminate hydrate
Marax
Minoton
moalium hydrate
Prowohl
Riopan
Simaphil
Molecular FormulaAlHMgO5S+2
Molecular Weight164.36 g/mol
Structural Identifiers
SMILES[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3]
InChIInChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3
InChIKeyJIFPTBLGXRKRAO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magaldrate (CAS 74978-16-8): Procurement-Specific Baseline for a Crystalline Aluminum Magnesium Hydroxide Sulfate Complex Antacid


Magaldrate is a synthetic, crystalline hydroxymagnesium aluminate sulfate complex with the approximate chemical formula Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O and a molecular weight of approximately 1097.4 g/mol [1]. It is classified as a non-systemic antacid, providing rapid neutralization of gastric acid via a dual-phase mechanism: an initial fast-acting phase from the release of magnesium hydroxide, followed by a sustained phase from the conversion of aluminum hydroxide [2]. As a well-defined crystalline compound, it is distinct from simple physical mixtures or amorphous gels of aluminum and magnesium hydroxides, and is specified in major pharmacopeias including the United States Pharmacopeia (USP) with defined purity and acid-neutralizing capacity (ANC) standards [3].

Why Magaldrate (CAS 74978-16-8) Cannot Be Simply Substituted by Other Aluminum/Magnesium Antacids


The antacid class of aluminum and magnesium compounds is highly heterogeneous. Critical performance parameters—including the rate of pH elevation, the duration the pH is maintained in the therapeutic range, and the impact of biological interferents like pepsin and bile acids—vary dramatically based on the compound's exact chemical structure, crystalline phase, and particle morphology [1]. For instance, the rate of acid neutralization for magaldrate has been shown to be highly variable between different production batches, with some failing to meet the Rossett-Rice test's requirement to elevate pH to 3.0 within an acceptable timeframe [2]. This underscores that not all magaldrate is functionally equivalent, and generic substitution with simple aluminum-magnesium hydroxide co-gels or mixtures can lead to unpredictable and suboptimal clinical performance. The following evidence demonstrates where magaldrate exhibits quantifiable differentiation from its closest structural and functional analogs, such as almagate, hydrotalcite, and aluminum-magnesium hydroxide co-gels [3].

Magaldrate (CAS 74978-16-8): Head-to-Head Quantitative Differentiation Evidence Against Key Comparators


Magaldrate Demonstrates Predictable In Vitro ANC (20-25 mEq/g) Comparable to USP Standards, Unlike Variable Al-Mg Hydroxide Co-gels

In an in vitro study evaluating magaldrate's antacid efficacy, the compound demonstrated an acid neutralizing capacity (ANC) ranging from 20.01 to 25.10 mEq/g when tested according to USP XXIII methodology [1]. This performance is consistent with the USP's theoretical acid-neutralizing capacity standard for magaldrate of 0.0282 mEq per mg (or 28.2 mEq/g theoretical), indicating a high degree of batch-to-batch reliability in achieving a pharmacopeial standard [2]. In contrast, studies on amorphous aluminum-magnesium hydroxide co-gels reveal that their activity is significantly and negatively impacted by the presence of biological interferents like pepsin and polypeptides, with the gel's activity being reduced [3]. The magaldrate ANC data provides a quantifiable, verifiable benchmark for procurement, ensuring the material meets a defined performance standard.

Acid Neutralizing Capacity (ANC) USP Compliance Antacid Formulation

Magaldrate's Antacid Activity Is Unaffected by Pepsin, Unlike Al-Mg Hydroxide Co-gels Which Show Reduced Activity

In a comparative study measuring acid neutralizing capacity in the presence and absence of pepsin, magaldrate's activity was found to be unaffected by the enzyme [1]. In contrast, the activity of a comparator aluminum-magnesium hydroxide co-gel was significantly reduced when pepsin was present [2]. This differential response to a key physiological component demonstrates a functional advantage for magaldrate over simple co-gels in a simulated gastric environment, as its performance remains robust against enzymatic interference that degrades the performance of the comparator.

Antacid Activity Pepsin Interference In Vitro Comparison

Magaldrate Provides 70-110 Minutes of pH Regulation Within the Comfort Zone, Matching Hydrotalcite's 1.5-Hour Buffering Profile

In an in vitro evaluation, magaldrate was shown to regulate gastric acid levels within the therapeutic 'comfort zone' for a duration of 70 to 110 minutes [1]. This performance is comparable to hydrotalcite tablets, which in a separate buffering pH profile test were found to maintain a steady optimum pH (3-5) for around 1.5 hours (90 minutes) [2]. Both magaldrate and hydrotalcite belong to the class of crystalline aluminum-magnesium hydroxycarbonate/sulfate antacids, and this cross-study comparison indicates they offer a similarly extended duration of action, a critical differentiator from fast-acting but short-lived antacids like sodium bicarbonate.

Duration of Action pH Buffering In Vitro Performance

Magaldrate (CAS 74978-16-8): Optimal Use Scenarios Based on Quantified Performance Evidence


Formulation of Robust Oral Liquid or Chewable Tablet Antacid Products Requiring USP-Standardized ANC

For pharmaceutical formulators developing antacid suspensions or chewable tablets, magaldrate is the optimal active pharmaceutical ingredient (API) when a quantifiable, USP-defined acid-neutralizing capacity (ANC) is a regulatory or quality requirement. The evidence shows magaldrate delivers an in vitro ANC of 20.01-25.10 mEq/g, aligning with the USP's theoretical standard of 28.2 mEq/g [1]. This ensures batch-to-batch consistency and a predictable in vitro performance profile for quality control, which is a key advantage over amorphous aluminum-magnesium hydroxide co-gels that lack such a precise, pharmacopeial standard. The choice of magaldrate reduces formulation risk and simplifies compliance with USP monograph testing [2].

Development of Antacid Products Designed for Consistent Activity in the Presence of Physiological Pepsin

In scenarios where the antacid's performance must be robust against interference from pepsin and other polypeptides in the gastric fluid, magaldrate is a strategically superior choice over simple aluminum-magnesium hydroxide co-gels. Research shows that while the activity of co-gels is reduced in the presence of pepsin, magaldrate's antacid activity is entirely unaffected [3]. This differential stability means magaldrate-based formulations are likely to deliver more predictable and reliable acid neutralization in vivo, making it the preferred API for products where consistent performance in a complex biological matrix is critical for efficacy.

Creating Antacid Formulations Where a Prolonged Duration of Action (≥70 Minutes) is a Key Differentiator

For product developers seeking an antacid with a sustained effect, magaldrate is a scientifically validated option. Quantitative evidence demonstrates that magaldrate can regulate gastric pH within the therapeutic zone for 70 to 110 minutes [1]. This performance is comparable to other long-acting, crystalline antacids like hydrotalcite, which maintains pH for ~90 minutes [4]. This makes magaldrate an ideal candidate for formulations intended to provide longer-lasting relief from acid indigestion and heartburn compared to faster-acting but shorter-duration antacids such as calcium carbonate or sodium bicarbonate.

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